molecular formula C₆H₁₀N₂O₄ B133762 Diethyl azodicarboxylate CAS No. 1972-28-7

Diethyl azodicarboxylate

Cat. No. B133762
CAS RN: 1972-28-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl azodicarboxylate is a strong electron acceptor[]. It is an orange-red liquid that becomes yellow when diluted in a solvent[]. The chemical formula of Diethyl azodicarboxylate is C6H10N2O4[]. It has a molecular weight of 174.15[].
Diethyl azodicarboxylate is used as a reagent in the Mitsunobu condensation reaction[]. It also participates in Michael and Diels-Alder reactions[]. It cannot be shipped in pure form. Instead, it is transported in solution or adsorbed onto plastic particles[].

Synthetic Analysis

Diethyl azodicarboxylate is a relatively stable diimine widely used in organic synthesis[]. It’s a key component of the Mitsunobu reaction, a common strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol[].
Reaction Equation  The synthesis of Diethyl azodicarboxylate involves the carboalkoxylation of hydrazine followed by oxidation of the resulting hydrazodicarboxylate[].
Reaction Conditions  The synthesis of Diethyl azodicarboxylate is carried out under nitrogen protection. The reaction temperature is maintained at 75°C[][].
Reaction Steps
Sodium Metal is dissolved in dehydrated alcohol.
Ethyl carbazate is added and the solution turns orange.
Diethyl carbonate is slowly dripped into the solution.
The mixture is reacted at 75°C for 6 hours to obtain an orange-red turbid liquid[][].
Reaction Mechanism The reaction mechanism involves the carboalkoxylation of hydrazine to form hydrazodicarboxylate. This intermediate is then oxidized to form the azo compound.
Product Analysis  The product yield of the synthesis reaction is 50.7%[][]. The product is a white solid hydrodiazo dicarboxylate with a melting point of 130-132°C[][].

Molecular Structure

Atomic Arrangement  The atoms in Diethyl azodicarboxylate are arranged in the following order: CH3CH2−O−C (=O)−N=N−C (=O)−O−CH2CH3[].
Bonding Type  Diethyl azodicarboxylate contains covalent bonds. The nitrogen atoms are connected by a double bond, forming an azo group. The carbon atoms are connected to the oxygen atoms by double bonds, forming carbonyl groups[].
Geometry  The geometry of the molecule is planar due to the presen Diethyl azodicarboxylate is such that the electrons are shared between the atoms in the covalent bonds. The electron cloud is denser around the oxygen and nitrogen atoms due to their higher electronegativity[].

Mechanism Of Action

Target of Action  Diethyl azodicarboxylate is an aza-dienophile and an efficient dehydrogenating agent. It targets alcohols, thiols, and hydrazo groups, converting them to aldehydes, disulfides, and azo groups respectively[].
Mode of Action  Diethyl azodicarboxylate acts as an electron acceptor in the Mitsunobu reaction. It reacts with the alcohol to form an intermediate, which then reacts with a nucleophile to form the final product[].
Result of Action  The action of Diethyl azodicarboxylate leads to the formation of various organic compounds such as amines, azides, ethers, thioethers, or esters from the corresponding alcohols. It is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug;  FdUMP, a potent antitumor agent;  and procarbazine, a chemotherapy drug[].
Action Environment  The action of Diethyl azodicarboxylate is not significantly affected by environmental factors[].

Physical Properties

State  Diethyl azodicarboxylate is an orange-red liquid at standard temperature and pressure[].
Color and Appearance  Diethyl azodicarboxylate is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction1. Its appearance is smooth[].
Density  The density of Diethyl azodicarboxylate is 1.11 g/cm^3[].
Melting Point and Boiling Point  The melting point of Diethyl azodicarboxylate is 6℃  (43 °F;  279 K). The boiling point is 104.5℃  (220.1 °F;  377.6 K) at 12 mm Hg[].
Solubility  Diethyl azodicarboxylate is soluble in most organic solvents[].
Hardness  As a liquid, the concept of hardness does not apply to Diethyl azodicarboxylate[].
Electrical Conductivity and Thermal Conductivity  As an organic compound, Diethyl azodicarboxylate is not a good conductor of electricity[].
Refractive Index  The refractive index (nD) of Diethyl azodicarboxylate is 1.420 at 20℃[].

Chemical Properties

Chemical Reaction Type  Diethyl azodicarboxylate is involved in various types of chemical reactions, including the Mitsunobu reaction, Michael reaction, and other reactions[]. It acts as an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups[].
Reactivity  Diethyl azodicarboxylate is reactive with other substances. It reacts with alcohols, thiols, and hydrazo groups. It is also a good electron acceptor[].
Redox Property  Diethyl azodicarboxylate acts as an oxidizing agent in its reactions[].

Scientific Research Applications

Mitsunobu Reaction:
Role: Diethyl azodicarboxylate is a crucial component in the Mitsunobu reaction, which facilitates the conversion of alcohols into esters, ethers, amines, and thioethers.
Mechanism: In this reaction, Diethyl azodicarboxylate acts as an oxidant, promoting the formation of desired products through a series of steps involving phosphine and other reagents[].
Oxidation of Alcohols:
Dehydrogenation: Diethyl azodicarboxylate, in the presence of ZnBr₂ as a catalyst, can oxidize alcohols to carbonyl derivatives (aldehydes and ketones) via dehydrogenation reactions[].
Application: This transformation is valuable in synthetic chemistry for accessing various functional groups.
Photocatalytic C–C Bond Cleavage:
Cleavage of Carbon-Carbon Bonds: Diethyl azodicarboxylate participates in photocatalytic reactions that lead to C–C bond cleavage.
Scope: This process enables the selective modification of complex molecules by breaking specific carbon-carbon bonds[].
C–H Bond Amination Reactions:
Functionalization of C–H Bonds: Diethyl azodicarboxylate plays a role in amination reactions, where it facilitates the introduction of nitrogen atoms into C–H bonds.
Versatility: This method allows the synthesis of diverse amines from readily available starting materials[].
Peptide Cyclization:
Cyclization of Peptides: Diethyl azodicarboxylate promotes the full cyclization of peptides, leading to the formation of disulfide bridges.
Efficiency: The reaction occurs at room temperature and offers advantages in terms of purity and yield[].
Enantioselective α-Amination:
Chiral α-Amination: Diethyl azodicarboxylate has been explored for enantioselective α-amination of carbonyl compounds, cyanoacetates, and heterocycles.
Synthetic Applications: This approach provides access to optically active molecules with high stereocontrol[].
Electronics and Plastics:
Electronics: Diethyl azodicarboxylate is used as a flame retardant in electronic devices, including circuit boards, connectors, and housings.
Plastics: It finds application in plastic components for consumer goods, automotive parts, and industrial equipment[].
Textiles and Upholstery:
Flame Resistance: Diethyl azodicarboxylate imparts flame resistance to textiles, upholstery, and carpets.
Fire Safety: Its use in home furnishings helps reduce fire hazards[].
Construction Materials:
Insulation Materials: Diethyl azodicarboxylate is incorporated into insulation materials, such as foam boards and panels.
Building Codes Compliance: It ensures compliance with fire safety regulations in construction[].
Transportation Industry:
Automotive Interiors: Diethyl azodicarboxylate is used in car interiors, including seats, dashboards, and door panels.
Aircraft Components: It contributes to fire safety in aircraft interiors[].

Future Directions

Future research directions involving Diethyl azodicarboxylate indicate several promising areas of development, focusing on its versatility in organic synthesis and potential in novel chemical transformations:
Synthesis of Cyclic Hydrazine Derivatives: Diethyl azodicarboxylate in combination with homoallylic silanes can give ene adducts, which can be exploited in the synthesis of cyclic hydrazine derivatives, offering new pathways in nitrogen compound synthesis (Sarkar et al., 1996).
Efficient Dehydrogenation of Tetrahydroquinolines: Its potential in the efficient dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, indicating a role in the synthesis of complex organic structures (Bang &  Kim, 2018).
Selective Acylation of Nucleosides: The compound can be used to selectively acylate the 5'-hydroxyl group of thymidine, leading to the synthesis of various nucleosides and nucleotides, which could have implications in biochemical and medicinal chemistry (Mitsunobu et al., 1972).
Synthesis of N-Sulfonyl Amidine Derivatives: Diethyl azodicarboxylate promotes dehydrogenation of tertiaryamines, combining with sulfonyl azides for the synthesis of N-sulfonyl amidine derivatives, potentially leading to new organic compounds with diverse applications (Xu et al., 2008).
Fragmentation of Pyrazolidinones: Its use in converting 4,5-diphenyl-3-pyrazolidinone to trans-stilbene through fragmentation of intermediate cyclic β2-carbonyl azo compounds, which may lead to novel pathways in the synthesis of olefins and other organic materials (Kent &  Anselme, 1968).
Novel Reactions with Diaryl-1,2-diones: The reactivity of DEAD with diaryl-1,2-diones and triphenylphosphine to produce N,N-dicarboethoxy monohydrazones suggests potential in discovering new rearrangement reactions (Nair et al., 2005).
Esters Synthesis: Diethyl azodicarboxylate's ability to prepare esters of carboxylic and phosphoric acids such as allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate opens up possibilities in ester chemistry and applications (Mitsunobu &  Yamada, 1967).
Novel Tetracyclic Compounds: Diethyl azodicarboxylate's addition to electron-rich double bonds leading to novel tetracyclic compounds such as [1,2,4]triazino[1′,6′:3,4]imidazo[1,5-a][1,4]benzodiazepines suggests its role in the synthesis of complex heterocyclic structures.

properties

IUPAC Name

ethyl (NE)-N-ethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRKDQNMBBFBR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=N/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194348
Record name (E)-Diethyl azodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange liquid; [Merck Index]
Record name Diethyl azodicarboxylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20580
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Diethyl azodicarboxylate

CAS RN

4143-61-7, 1972-28-7
Record name Diethyl azodicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Diethyl azodicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl azodiformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL AZODICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31B4839S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 3,5-di-t-butyl-4-hydroxythiophenol (751mg), diethylazodicarboxylate (496μL, 3.15mmol) and p-dioxane (5mL). Place under an argon atmosphere and stir for 2 hours to give a complex of 3,5-di-t-butyl-4-hydroxythiophenol and diethyl azodicarboxylate.
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
496 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl azodicarboxylate
Reactant of Route 2
Diethyl azodicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl azodicarboxylate
Reactant of Route 4
Diethyl azodicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl azodicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl azodicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.